

Technical Support Center: Troubleshooting False Positive hCG Results

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Compound of Interest

Compound Name: *Chorionic gonadotrophin*

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This guide is intended for researchers, scientists, and drug development professionals encountering unexpected or potentially false positive results in sensitive human chorionic gonadotropin (hCG) immunoassays. Below are frequently asked questions and troubleshooting protocols to help identify and resolve common sources of assay interference.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of false positive results in a sensitive hCG immunoassay?

False positive hCG results are rare but can lead to significant misinterpretation of data. The most common causes are interfering substances in the patient's serum that cross-react with assay components.^{[1][2]} Key causes include:

- **Heterophile Antibodies:** These are human antibodies that can bind to the animal antibodies used in immunoassays.^[1] The most frequently reported type are Human Anti-Mouse Antibodies (HAMA).^{[1][3]} These antibodies can erroneously bridge the capture and detection antibodies in a sandwich immunoassay, mimicking the presence of hCG and generating a false positive signal.^{[4][5]}
- **Pituitary hCG:** Small amounts of hCG are produced by the pituitary gland, particularly in postmenopausal women and individuals with primary hypogonadism.^{[6][7]} This can lead to persistently low, but detectable, levels of hCG in serum (e.g., 3.5 to 32 IU/L in postmenopausal women), which may not be clinically significant but could be misinterpreted.^[6]

- Other Interfering Substances: Other factors such as rheumatoid factor, lipemia, hemolysis, and certain plasma proteins can also interfere with assay performance.[\[8\]](#) Additionally, exogenous hCG administered for fertility treatments can lead to positive results.[\[9\]](#)

Q2: My serum sample is positive for hCG, but the clinical picture is inconsistent. What is the first step?

When a serum hCG result is discordant with clinical findings, the first and simplest step is to measure hCG in a urine sample from the same subject.[\[3\]](#)[\[5\]](#) Heterophile antibodies are large proteins that are not typically filtered by the kidneys into the urine.[\[5\]](#) Therefore, a positive serum hCG with a negative urine hCG strongly suggests the presence of an interfering substance like a heterophile antibody.[\[3\]](#)[\[5\]](#)

Q3: What is a serial dilution analysis and how does it help identify interference?

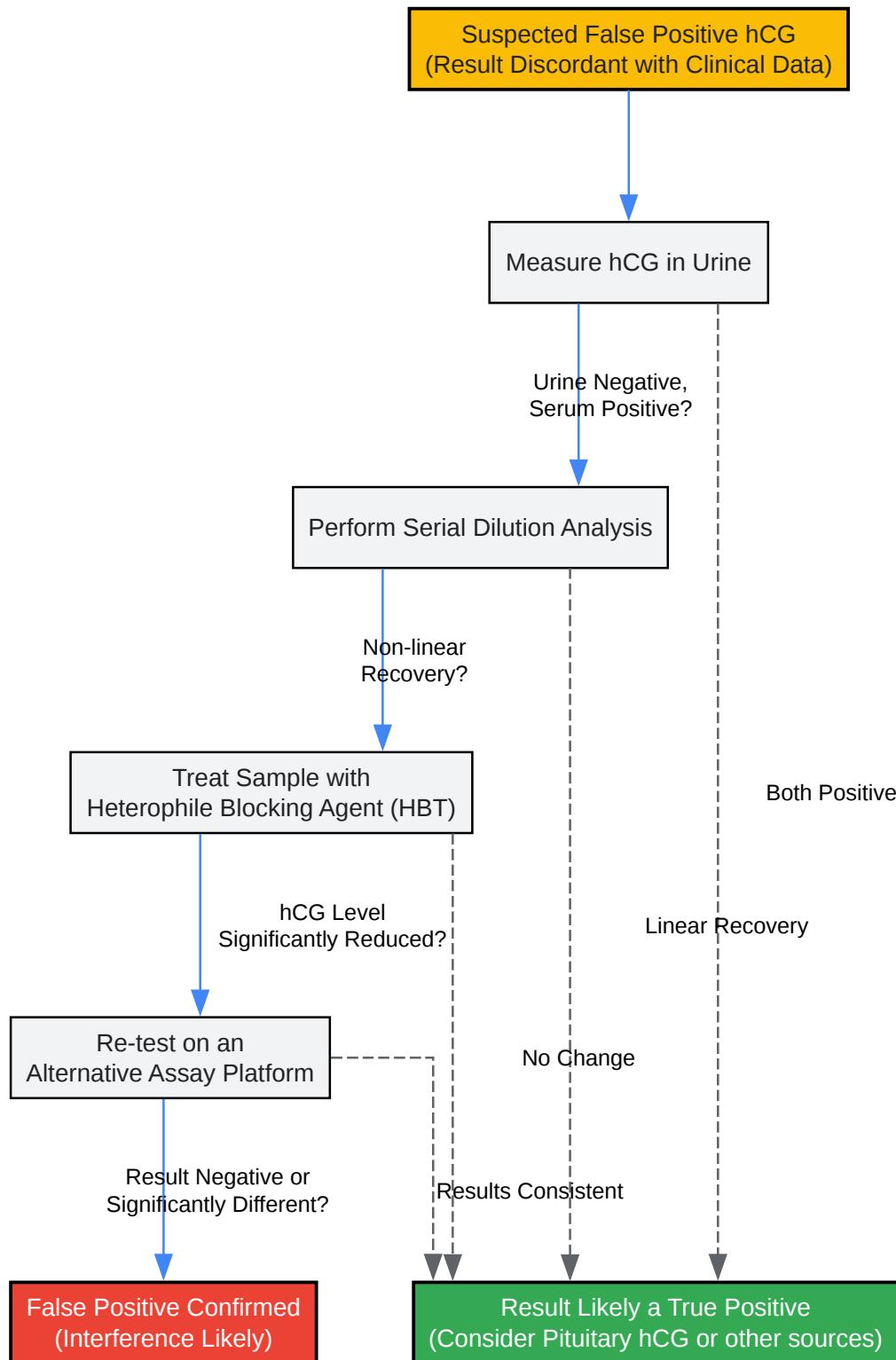
A serial dilution analysis is a critical step to check for the linearity of the assay response. In the presence of interfering substances like heterophile antibodies, the assay response will often be non-linear.[\[3\]](#)[\[6\]](#) When the sample is diluted, the measured hCG concentration will not decrease proportionally as expected. A recovery of significantly more than 100% upon dilution is a strong indicator of interference.[\[3\]](#)

Q4: How do heterophile antibody blocking agents work?

Heterophile antibody blocking tubes (HBT) or reagents contain a formulation of specific binders or non-specific immunoglobulins (e.g., mouse IgG) that neutralize interfering heterophile antibodies in a sample.[\[4\]](#)[\[6\]](#)[\[10\]](#) By pre-incubating the serum with these blocking agents, the heterophile antibodies are bound and prevented from cross-linking the assay antibodies.[\[10\]](#)[\[11\]](#) A significant drop in the measured hCG concentration after treatment is a strong confirmation of heterophile antibody interference.[\[10\]](#)[\[11\]](#)

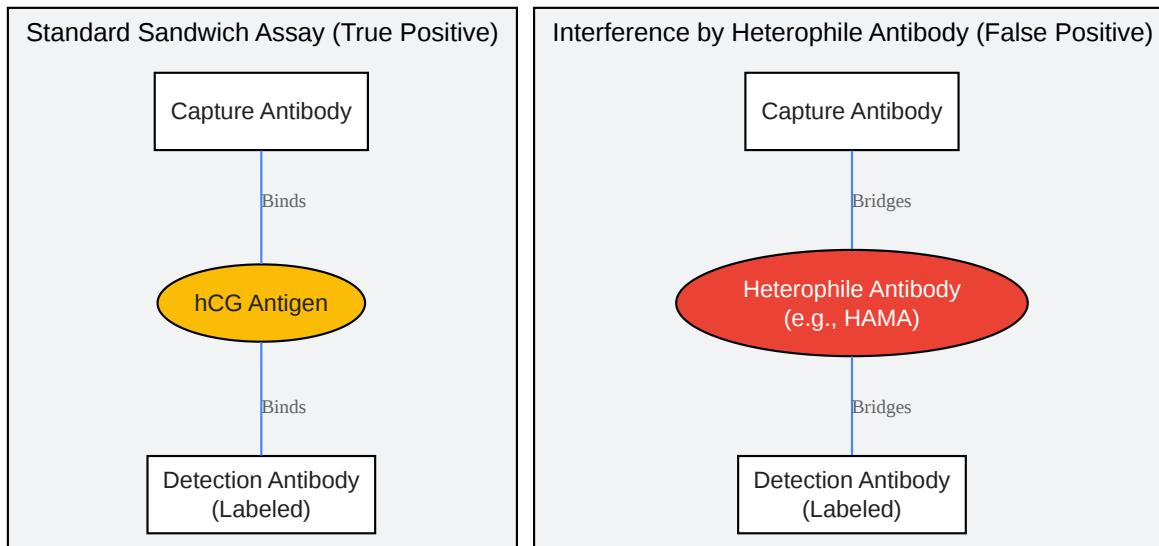
Troubleshooting Workflow and Diagrams

If a false positive result is suspected, a systematic approach is crucial. The following workflow outlines the recommended steps for investigation.

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Caption: Troubleshooting workflow for suspected false positive hCG results.

The mechanism by which heterophile antibodies cause interference in a typical sandwich immunoassay is illustrated below.



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Caption: Mechanism of heterophile antibody interference in sandwich immunoassays.

Quantitative Data Analysis

The results from troubleshooting experiments can be summarized to build a case for or against interference.

Table 1: Example Results from Serial Dilution Analysis

Dilution Factor	Expected hCG (IU/L)	Observed hCG (IU/L)	Recovery (%)	Interpretation
Neat (1:1)	60.0	60.0	100%	-
1:2	30.0	45.0	150%	Non-linear
1:4	15.0	35.0	233%	Non-linear
1:8	7.5	20.0	267%	Non-linear

A non-linear recovery, particularly >120%, strongly suggests interference.[\[3\]](#)

Table 2: Example Results from Confirmatory Tests

Test Performed	Untreated Sample hCG (IU/L)	Treated/Alternate Sample hCG (IU/L)	% Change	Interpretation
Heterophile Blocking Tube (HBT)	60.0	4.5	-92.5%	Interference Confirmed
Alternate Assay Platform	60.0 (Assay A)	< 1.0 (Assay B)	> -98%	Interference Confirmed
Urine hCG Test	60.0 (Serum)	Negative	-100%	Interference Suggested

A significant decrease (>20%) in hCG concentration after HBT treatment or a major discrepancy between different assay platforms confirms the presence of interference.[\[10\]](#)

Detailed Experimental Protocols

Protocol 1: Serial Dilution for Linearity Assessment

Objective: To determine if the sample demonstrates linear dilution, a characteristic of authentic analyte detection.

Materials:

- Suspect serum sample
- Assay-specific diluent (or hCG-negative normal human serum)
- Calibrated pipettes and sterile tubes
- hCG immunoassay platform

Methodology:

- Prepare a series of dilutions of the suspect serum sample. A common series is 1:2, 1:4, and 1:8.
- For a 1:2 dilution, mix one part serum with one part diluent.
- For a 1:4 dilution, mix one part of the 1:2 dilution with one part diluent.
- For a 1:8 dilution, mix one part of the 1:4 dilution with one part diluent.
- Assay the neat (undiluted) sample and each dilution according to the manufacturer's instructions for the hCG assay.
- Calculate the "Observed hCG" for each dilution.
- Calculate the "Expected hCG" for each dilution by dividing the neat sample concentration by the dilution factor.
- Calculate the percent recovery for each dilution using the formula: (Observed hCG / Expected hCG) * 100.
- Analysis: For a sample without interference, the recovery should be between 80-120%. Recoveries outside this range indicate non-linearity and suggest interference.[\[3\]](#)

Protocol 2: Heterophile Antibody Interference Testing

Objective: To confirm if heterophile antibodies are the cause of a false positive result using a blocking agent.

Materials:

- Suspect serum sample
- Heterophile Blocking Tubes (HBT) or a comparable blocking reagent (e.g., from Scantibodies Laboratory, Inc.).[\[4\]](#)[\[6\]](#)
- Control tube (without blocking agent)
- hCG immunoassay platform

Methodology:

- Aliquot the suspect serum into two separate tubes: one control tube and one HBT. Follow the manufacturer's specified volume (e.g., 0.5 mL).[\[4\]](#)
- Incubate the HBT tube according to the manufacturer's instructions (e.g., for 30-60 minutes at room temperature).[\[4\]](#) The control tube should be handled identically but without the blocking agent.
- After incubation, centrifuge both samples if required by the assay protocol.
- Assay the serum from both the control tube and the HBT for hCG concentration.
- Analysis: Compare the hCG result from the HBT-treated sample to the control sample. A significant drop in hCG concentration in the treated sample confirms the presence of heterophile antibody interference.[\[10\]](#)[\[11\]](#)

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